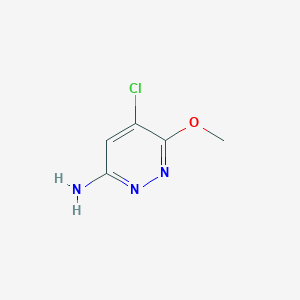
3-bromo-N1-ethylbenzene-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-N1-ethylbenzene-1,2-diamine is an organic compound with the molecular formula C8H11BrN2. It is characterized by a benzene ring substituted with an ethyl group at the nitrogen atom of one amine group and a bromine atom at the meta position relative to the other amine group. This compound is of interest in various scientific research applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Direct Bromination: The compound can be synthesized by the bromination of N1-ethylbenzene-1,2-diamine using bromine (Br2) in the presence of a suitable catalyst such as iron (III) bromide (FeBr3).
Reductive Amination: Another method involves the reductive amination of 3-bromobenzene-1,2-diamine with ethylamine (C2H5NH2) in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN).
Industrial Production Methods: In industrial settings, the compound is typically produced through continuous flow processes to ensure high purity and yield. The choice of method depends on the desired scale and specific application requirements.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl (-OH) or alkoxy (-OR) groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Nucleophiles like sodium hydroxide (NaOH) and alcohols are used for substitution reactions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced amines and amides.
Substitution: Hydroxylated or alkoxylated derivatives.
Scientific Research Applications
3-Bromo-N1-ethylbenzene-1,2-diamine is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and as a precursor for bioactive molecules.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-bromo-N1-ethylbenzene-1,2-diamine exerts its effects depends on its specific application. In drug discovery, it may act as an enzyme inhibitor by binding to the active site of the target enzyme, thereby modulating its activity. The molecular targets and pathways involved vary based on the biological system and the specific reaction conditions.
Comparison with Similar Compounds
3-Bromo-N1-methylbenzene-1,2-diamine
3-Bromoaniline
3-Bromophenol
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
CAS No. |
1401817-72-8 |
|---|---|
Molecular Formula |
C8H11BrN2 |
Molecular Weight |
215.1 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



